(4,5-Dichloro-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone
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Overview
Description
(4,5-Dichloro-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with chlorine atoms and a phenyl ring with hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloro-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone typically involves the reaction of 4,5-dichloro-1H-pyrrole-2-carboxylic acid with 2,5-dihydroxybenzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired methanone compound. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a solvent like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(4,5-Dichloro-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atoms on the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4,5-Dichloro-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their anti-inflammatory and anticancer properties. The presence of hydroxyl and chlorine groups enhances its biological activity, making it a promising lead compound for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .
Mechanism of Action
The mechanism of action of (4,5-Dichloro-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- (3-chlorophenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone
- (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(3-chlorophenyl)methanone
- (4-chlorophenyl)(1H-pyrrol-3-yl)methanone
- (2,6-dimethoxyphenyl)(1H-pyrrol-2-yl)methanone
Uniqueness
(4,5-Dichloro-1H-pyrrol-2-yl)(2,5-dihydroxyphenyl)methanone is unique due to the presence of both hydroxyl and chlorine substituents, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a lead compound in drug discovery .
Properties
CAS No. |
50499-43-9 |
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Molecular Formula |
C11H7Cl2NO3 |
Molecular Weight |
272.08 g/mol |
IUPAC Name |
(4,5-dichloro-1H-pyrrol-2-yl)-(2,5-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C11H7Cl2NO3/c12-7-4-8(14-11(7)13)10(17)6-3-5(15)1-2-9(6)16/h1-4,14-16H |
InChI Key |
KLZBBHUHOJVFSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)C2=CC(=C(N2)Cl)Cl)O |
Origin of Product |
United States |
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